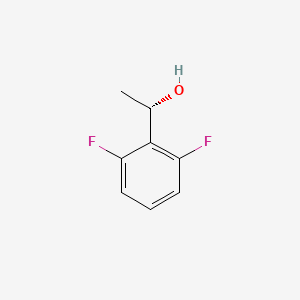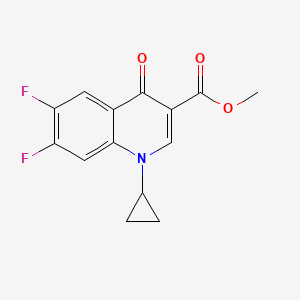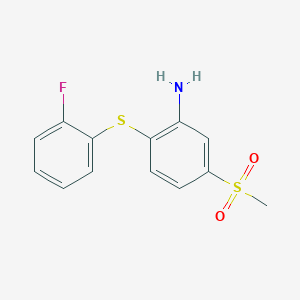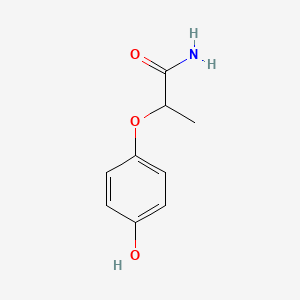
2-(4-Hydroxyphenoxy)propanamide
概要
説明
“2-(4-Hydroxyphenoxy)propanamide” is a chemical compound with the CAS Number: 127437-43-8 . It has a molecular weight of 181.19 . The compound is in powder form .
Synthesis Analysis
The compound “R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA)” is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . R-HPPA could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases . An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation has been developed .Molecular Structure Analysis
The IUPAC Name of the compound is “this compound” and its Inchi Code is "1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-7(11)3-5-8/h2-6,11H,1H3,(H2,10,12)" .Chemical Reactions Analysis
The compound “R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA)” can be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 181.19 . It is typically stored at room temperature .作用機序
The mechanism of action of 2-(4-Hydroxyphenoxy)propanamide is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. This compound has also been shown to improve mitochondrial function and increase ATP production. In animal models, this compound has been shown to improve cognitive function and reduce anxiety-like behavior.
実験室実験の利点と制限
2-(4-Hydroxyphenoxy)propanamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound can also be easily synthesized through different methods. However, this compound has some limitations, including its limited availability and high cost.
将来の方向性
There are several future directions for the study of 2-(4-Hydroxyphenoxy)propanamide. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future studies can focus on developing new synthesis methods for this compound and improving its yield and purity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through different methods and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has several advantages for lab experiments but also has some limitations. Future studies can focus on exploring its potential applications, mechanism of action, and developing new synthesis methods.
科学的研究の応用
2-(4-Hydroxyphenoxy)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to form nanoparticles. In agriculture, this compound has been shown to have plant growth-promoting effects and can be used as a natural fertilizer. In material science, this compound has been studied for its potential use as a coating material due to its hydrophobic and adhesive properties.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-(4-hydroxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-7(11)3-5-8/h2-6,11H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEABHYXUHCZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







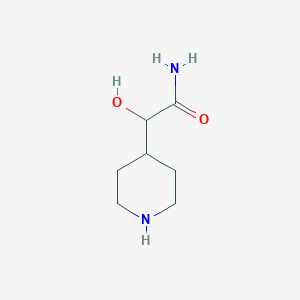
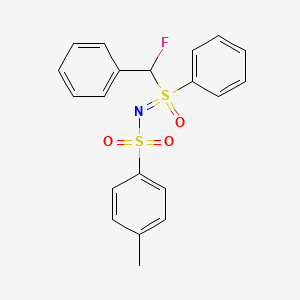

![2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B3339818.png)

